molecular formula C16H10ClN3O2S B038785 (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile CAS No. 121512-58-1

(3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile

Cat. No.: B038785
CAS No.: 121512-58-1
M. Wt: 343.8 g/mol
InChI Key: XDUDZMHWULSAEP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile typically involves the reaction of 3-chloroquinoxaline with phenylsulfonylacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or dimethyl sulfoxide .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile is used extensively in scientific research, particularly in:

Mechanism of Action

The mechanism of action of (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved often include signal transduction and metabolic pathways .

Comparison with Similar Compounds

  • (3-Bromoquinoxalin-2-yl)(phenylsulfonyl)acetonitrile
  • (3-Iodoquinoxalin-2-yl)(phenylsulfonyl)acetonitrile
  • (3-Fluoroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile

Uniqueness: (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile is unique due to the presence of the chloro group, which imparts distinct reactivity and properties compared to its bromo, iodo, and fluoro analogs. This uniqueness makes it particularly valuable in specific research applications where selective reactivity is required .

Properties

IUPAC Name

2-(benzenesulfonyl)-2-(3-chloroquinoxalin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O2S/c17-16-15(19-12-8-4-5-9-13(12)20-16)14(10-18)23(21,22)11-6-2-1-3-7-11/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUDZMHWULSAEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327411
Record name (3-chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121512-58-1
Record name (3-chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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